molecular formula C6H11NO2 B105779 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 19042-34-3

(1R,3S)-3-Aminocyclopentanecarboxylic acid

Cat. No.: B105779
CAS No.: 19042-34-3
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic amino acid with a cyclopentane backbone substituted with an amino group at C3 and a carboxyl group at C1 in a cis configuration. Its molecular formula is C₆H₁₁NO₂ (MW: 129.16 g/mol), and it exists as a white crystalline solid with a melting point of 172.1°C . ACPC is naturally occurring in bacteria, fungi, and plants and serves as a key building block in peptidomimetics due to its constrained cyclopentane ring, which enhances conformational rigidity . It exhibits inhibitory activity against enzymes such as acyl-CoA synthetase and glutamine synthetase, making it relevant in metabolic and neurological research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview:
ACPC serves as a crucial building block in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural similarity to natural amino acids makes it an attractive candidate for drug design.

Case Study:
Recent studies have highlighted ACPC's role as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). In a study involving cyclic γ-amino acids, ACPC was incorporated into macrocyclic peptides that demonstrated significant inhibitory effects on Mpro, with an IC50 value as low as 50 nM. The crystal structure of the Mpro:GM4 complex revealed that ACPC contributes to the inhibitor's binding affinity and stability, showcasing its potential in antiviral drug development .

Biochemical Research

Overview:
In biochemical research, ACPC is utilized for studying enzyme activity and protein interactions. It aids researchers in understanding metabolic pathways and cellular functions.

Applications:

  • Enzyme Inhibition: ACPC has been shown to modulate biological pathways by acting as a ligand for various enzymes. This property is essential for exploring mechanisms of enzyme action and inhibition.
  • Protein Interactions: The compound is instrumental in studying protein-ligand interactions, which are critical for understanding cellular signaling pathways .

Chiral Synthesis

Overview:
ACPC is valuable in asymmetric synthesis due to its chiral center, which is crucial for creating enantiomerically pure compounds necessary in drug formulation.

Applications:

  • Stereochemistry Studies: The compound's unique stereochemical properties allow researchers to explore enantioselective reactions and develop catalysts tailored for specific reactions .
  • Building Blocks: Its use as a chiral building block facilitates the synthesis of complex organic molecules with defined stereochemistry .

Material Science

Overview:
In material science, ACPC is explored for its potential incorporation into novel polymers and materials.

Applications:

  • Polymer Development: The compound enhances material properties such as strength and flexibility, making it suitable for various industrial applications .
  • Advanced Materials: Researchers are investigating its use in creating advanced materials with improved mechanical properties and thermal stability.

Agrochemical Applications

Overview:
ACPC is being investigated for its potential use in agrochemicals, particularly in developing safer and more effective herbicides and pesticides.

Applications:

  • Herbicide Development: The compound's structural properties may contribute to the design of herbicides that are both effective and environmentally friendly .

Key Properties of ACPC

PropertyDescription
Chemical StructureCyclopentane derivative with amino and carboxyl groups
Stereochemistry(1R,3S) configuration contributing to biological activity
SolubilityEnhanced in hydrochloride form, suitable for biochemical applications

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers

ACPC’s stereoisomers differ in spatial arrangement, significantly impacting their physicochemical and biological properties:

Compound Name CAS Number Configuration Melting Point (°C) Solubility Key Applications
(1R,3S)-ACPC 71830-08-5 cis 172.1 (dec.) Slightly in water Enzyme inhibition, peptidomimetics
(1S,3R)-ACPC 71830-07-4 cis 192 (dec.) Similar to ACPC Chiral intermediates
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) N/A cis N/A Water-soluble NMDA receptor modulation

Key Findings :

  • The (1S,3R) enantiomer has a higher melting point (192°C), suggesting stronger crystal lattice interactions .

Derivatives and Protected Forms

Protecting groups enhance stability and utility in synthetic workflows:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
Boc-(1R,3S)-ACPC 161660-94-2 C₁₁H₁₉NO₄ 229.27 Improved lipophilicity for SPPS
Fmoc-(1R,3S)-ACPC N/A C₂₄H₂₅NO₄ 391.46 Fluorescent tagging in peptides
rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic acid 19042-33-2 C₇H₁₁NO₃ 157.17 Agrochemical intermediates

Key Findings :

  • Boc- and Fmoc-protected derivatives are critical in solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions .
  • The carbamoyl derivative (MW: 157.17) demonstrates versatility in pharmaceutical and agrochemical R&D .

Salts and Complexes

Salt forms modify solubility and pharmacokinetics:

Compound Name CAS Number Molecular Formula MW (g/mol) Properties
(1R,3S)-ACPC hydrochloride 147780-44-7 C₆H₁₂ClNO₂ 165.62 Enhanced water solubility
Tromethamine salt of (1R,3S)-ACPC derivative N/A C₁₈H₂₃N₃O₅S 401.45 Improved bioavailability

Key Findings :

  • The hydrochloride salt increases aqueous solubility, advantageous for industrial applications .
  • The tromethamine salt of a thiazol-2-ylcarbamoyl derivative shows superior pharmacokinetic profiles, including stability under varying humidity .

Functionalized Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Applications
(1S,2S,3S,4R)-3-[(1S)-1-Acetamido-2-ethylbutyl]-4-carbamimidamido-2-hydroxycyclopentanecarboxylic acid N/A C₁₅H₂₇N₃O₅ 329.39 Acetamido, guanidino Enzyme inhibition
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid N/A C₇H₉F₂NO₂ 177.15 Difluoromethylenyl High-performance inhibitor

Key Findings :

  • The acetamido-guanidino derivative (MW: 329.39) may target proteases or kinases due to its hydrogen-bonding capabilities .
  • Difluoromethylenyl substitution enhances electronegativity, improving binding affinity in enzyme inhibition .

Biological Activity

(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a chiral compound with significant implications in both organic chemistry and biological research. Its unique stereochemistry and structural properties have led to various studies exploring its biological activities, particularly in enzyme inhibition and potential therapeutic applications.

ACPC is characterized by its cyclopentane structure, which includes an amino group and a carboxylic acid functional group. This configuration allows it to interact with various biological targets, influencing multiple biochemical pathways.

Key Properties of ACPC

PropertyDescription
Chemical StructureCyclopentane derivative with amino and carboxyl groups
Stereochemistry(1R,3S) configuration, contributing to its biological activity
SolubilityEnhanced in hydrochloride form, suitable for biochemical applications

Enzyme Inhibition

Recent studies have highlighted ACPC's role as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). In a study involving cyclic γ-amino acids, ACPC was incorporated into macrocyclic peptides that demonstrated significant inhibitory effects on Mpro, with an IC50 value as low as 50 nM. The crystal structure of the Mpro:GM4 complex revealed that ACPC contributes to the inhibitor's binding affinity and stability, showcasing its potential in antiviral drug development .

Interaction with DNA

ACPC has also been explored for its ability to act as a recognition element in polyamides that bind to DNA. A study demonstrated that chiral 3-aminocyclopentanecarboxylic acids could be employed as base readers in hairpin polyamides, enhancing binding specificity to certain DNA sequences. The binding affinity was quantified using surface plasmon resonance (SPR), revealing significant improvements over non-chiral counterparts .

Pharmacological Implications

The pharmacological profile of ACPC suggests potential applications in treating neurological disorders. Its structural analogs have been evaluated for their neuroprotective properties and ability to modulate neurotransmitter systems. For instance, compounds similar to ACPC have shown promise in influencing glutamate receptor activity, which is crucial in neurodegenerative disease contexts.

Case Studies and Research Findings

  • Inhibition of SARS-CoV-2 Mpro :
    • Study : Macrocyclic peptide inhibitors containing ACPC.
    • Findings : Potent inhibition with IC50 = 50 nM; enhanced stability in human serum.
    • Implication : Potential therapeutic agent against COVID-19 .
  • DNA Binding Studies :
    • Study : Use of ACPC in polyamide synthesis.
    • Findings : Improved specificity for DNA binding with a dissociation constant (K(D)) of 4.5 × 10⁻⁸ M.
    • Implication : Application in gene regulation and molecular biology .
  • Neurochemical Activity :
    • Study : Evaluation of ACPC analogs on neurotransmitter modulation.
    • Findings : Indications of neuroprotective effects; potential for drug development targeting neurological conditions.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1R,3S)-3-Aminocyclopentanecarboxylic acid be experimentally confirmed?

The absolute configuration is typically determined via correlation with known derivatives. For example, the Schmidt reaction can convert (1S,3S)-3-aminocyclopentanecarboxylic acid to trans-cyclopentane-1,3-dicarboxylic acid, enabling stereochemical assignment through X-ray crystallography or comparative NMR analysis with reference compounds . Single-crystal X-ray diffraction of derivatives (e.g., salts or acylated forms) is a definitive method for resolving ambiguities.

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

  • Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Local exhaust ventilation to prevent inhalation of dust.
  • Immediate flushing with water for 15 minutes in case of eye/skin exposure .
  • Storage in tightly sealed containers away from moisture and oxidizers .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Thin-layer chromatography (TLC) with chiral stationary phases to detect enantiomeric impurities .
  • HPLC using polar organic mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) paired with UV detection at 210–220 nm .
  • Elemental analysis to verify stoichiometry, especially for hydrochloride salts or Boc-protected derivatives .

Advanced Research Questions

Q. How can enantiomers of this compound derivatives be resolved during synthesis?

  • Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak IA/IB) under normal-phase conditions .
  • Derivatization : Convert the amine to a diastereomeric pair via reaction with a chiral acylating agent (e.g., Mosher’s acid chloride), followed by standard HPLC separation .

Q. What synthetic strategies are effective for preparing N-Boc-protected derivatives?

  • React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of dioxane/water (1:1) at 0–5°C, maintaining pH 8–9 with sodium bicarbonate. Purify via recrystallization from ethyl acetate/hexane .
  • Monitor reaction completion by TLC (Rf ~0.5 in 5:95 methanol/dichloromethane) and confirm by IR (loss of NH₂ stretch at ~3350 cm⁻¹) .

Q. How can this compound be evaluated as a metabotropic glutamate receptor ligand?

  • Radioligand binding assays : Use tritiated ligands (e.g., [³H]-LY341495) on transfected HEK-293 cells expressing mGluR subtypes. Measure displacement curves to determine IC₅₀ values .
  • Functional assays : Assess intracellular calcium mobilization via FLIPR in cells co-expressing receptors and Gαq chimeric proteins .

Q. What modifications improve solubility for in vivo pharmacological studies?

  • Salt formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, followed by lyophilization .
  • Ester prodrugs : Synthesize methyl or benzyl esters via Fischer esterification, which hydrolyze in physiological conditions to release the active carboxylic acid .

Q. How do stability studies inform optimal storage conditions?

  • Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor decomposition via HPLC; store the compound desiccated at –20°C for long-term stability .

Q. Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in reported biological activities of stereoisomers?

  • Validate receptor binding assays using enantiomerically pure standards (e.g., (1S,3R)-ACPD vs. (1R,3S)-isomer) .
  • Cross-reference synthetic routes to rule out contamination by diastereomers or regioisomers .

Q. What steps resolve inconsistencies in CAS registry entries for derivatives?

  • Confirm compound identity via HRMS and 2D-NMR (e.g., COSY, HSQC) to distinguish between salts (e.g., hydrochloride vs. free base) and protected forms (e.g., Boc vs. Fmoc) .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-32-5, 71830-08-5
Record name rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71830-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1R,3S)-3-Aminocyclopentanecarboxylic acid
(1R,3S)-3-Aminocyclopentanecarboxylic acid
(1R,3S)-3-Aminocyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.